molecular formula C22H21Cl2N7O4S B10915029 2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide

2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide

Cat. No.: B10915029
M. Wt: 550.4 g/mol
InChI Key: CTJDVLYZUMIVSI-KBKYJPHKSA-N
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Description

2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and chloroanilino groups. The final steps involve the addition of the sulfanyl group and the hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide can be compared to other triazole-based compounds, such as:
    • 1,2,4-Triazole derivatives with different substituents.
    • Sulfanyl-containing compounds with varying functional groups.

Uniqueness

The uniqueness of 2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21Cl2N7O4S

Molecular Weight

550.4 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H21Cl2N7O4S/c1-3-8-30-19(12-25-17-6-4-15(23)5-7-17)27-29-22(30)36-13(2)21(33)28-26-11-14-9-16(24)10-18(20(14)32)31(34)35/h3-7,9-11,13,25,32H,1,8,12H2,2H3,(H,28,33)/b26-11+

InChI Key

CTJDVLYZUMIVSI-KBKYJPHKSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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